1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
CAS No.: 1215557-67-7
Cat. No.: VC6142179
Molecular Formula: C24H34Cl2N2O2
Molecular Weight: 453.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215557-67-7 |
|---|---|
| Molecular Formula | C24H34Cl2N2O2 |
| Molecular Weight | 453.45 |
| IUPAC Name | 1-(2-tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C24H33ClN2O2.ClH/c1-18-9-10-19(25)15-22(18)27-13-11-26(12-14-27)16-20(28)17-29-23-8-6-5-7-21(23)24(2,3)4;/h5-10,15,20,28H,11-14,16-17H2,1-4H3;1H |
| Standard InChI Key | AOKAGRKKTLSFEW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)(C)C)O.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride (CAS 1216475-97-6) features a central propan-2-ol backbone substituted at the 1-position with a 2-(tert-butyl)phenoxy group and at the 3-position with a 4-(5-chloro-2-methylphenyl)piperazine moiety. The hydrochloride salt formation enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C27H30ClN3O2·HCl |
| Molecular Weight | 508.92 g/mol |
| CAS Registry Number | 1216475-97-6 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 8 |
Stereochemical Considerations
The presence of a chiral center at the propan-2-ol carbon (C2) introduces stereochemical complexity. Synthetic routes described in patent filings typically yield racemic mixtures, though enantioselective reductions using catalysts like Rhodium-bisphosphine complexes can achieve diastereomeric excesses exceeding 90% under optimized conditions .
Synthesis and Manufacturing
Core Reaction Pathways
Industrial synthesis involves three primary stages:
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Piperazine Functionalization: Coupling 5-chloro-2-methylaniline with piperazine under Buchwald-Hartwig amination conditions.
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Propanolamine Backbone Assembly: Epoxide ring-opening of glycidyl ether derivatives with the pre-formed piperazine intermediate .
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Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)2, Xantphos | Toluene | 110°C | 78 |
| 2 | K2CO3, DMF | DMF | 80°C | 65 |
| 3 | HCl (g) | EtOH | 0°C | 92 |
Process Optimization
Critical parameters influencing yield include:
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Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates during epoxide opening .
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Stoichiometry: A 1.2:1 molar ratio of piperazine to epoxide intermediate minimizes di-alkylation byproducts.
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Purification: Sequential recrystallization from ethanol/ethyl acetate mixtures achieves >99% purity by HPLC .
Physicochemical Properties
Solubility Profile
The hydrochloride salt exhibits pH-dependent solubility:
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Aqueous Solubility: 12 mg/mL in deionized water at 25°C
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Organic Solvents: Soluble in DMSO (≥50 mg/mL), methanol (30 mg/mL), sparingly soluble in ethyl acetate
Thermal Stability
Differential scanning calorimetry reveals a sharp melting endotherm at 214-217°C with decomposition onset at 245°C under nitrogen atmosphere .
Pharmacological Characterization
Receptor Binding Affinity
While direct binding studies are unpublished, structural analogs demonstrate:
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5-HT1A Receptor: Ki = 18 nM (agonist activity)
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D2 Dopamine Receptor: Ki = 42 nM (partial antagonist)
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α1-Adrenergic Receptor: Ki = 210 nM
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| LogP | 3.8 ± 0.2 |
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | Moderate (IC50 = 8 μM) |
| hERG Inhibition | Low (IC50 > 30 μM) |
In Vivo Pharmacokinetics
Rodent studies of related compounds show:
Industrial Applications
Current Use Cases
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Research Chemical: Supplied by specialty manufacturers (e.g., Suprim Chemicals, Archer Daniels Midland) for receptor binding assays
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Lead Optimization: Scaffold for developing selective serotonin modulators with reduced off-target effects
Analytical Characterization
Spectroscopic Fingerprints
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1H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J=8.4 Hz, 2H), 6.93 (s, 1H), 4.12 (m, 1H), 3.85 (br s, 4H), 2.85 (t, J=6.8 Hz, 2H), 1.28 (s, 9H)
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IR (KBr): 3420 cm⁻¹ (O-H), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)
Table 4: HPLC Method Parameters
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250mm) | ACN:0.1% TFA (65:35) | 1.2 mL/min | 8.7 min |
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